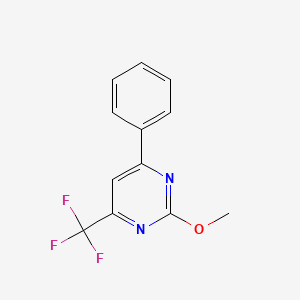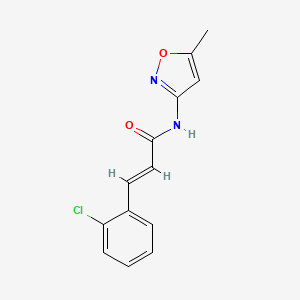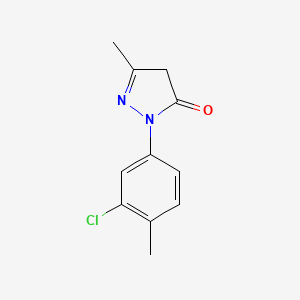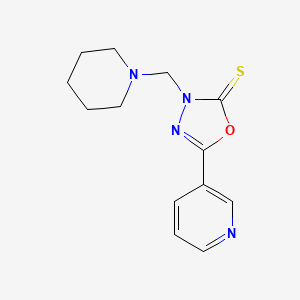
N-(2-chlorobenzyl)-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-ethylbutanamide, also known as Etifoxine, is a synthetic anxiolytic drug that has been extensively studied for its potential use in treating anxiety disorders. It was first developed in the 1960s and has since been used in several countries, including France, Russia, and India. The drug has shown promising results in clinical trials, and its unique mechanism of action has made it an attractive candidate for further research.
Mécanisme D'action
N-(2-chlorobenzyl)-2-ethylbutanamide works by modulating the activity of GABA-A receptors in the brain. GABA-A receptors are responsible for regulating the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in the regulation of anxiety and stress. N-(2-chlorobenzyl)-2-ethylbutanamide enhances the activity of GABA-A receptors, leading to an increase in GABAergic neurotransmission and a reduction in anxiety.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-2-ethylbutanamide has been shown to have several biochemical and physiological effects. It increases the expression of GABA-A receptors and enhances the binding of GABA to these receptors. It also increases the synthesis and release of GABA, leading to an overall increase in GABAergic neurotransmission. Additionally, N-(2-chlorobenzyl)-2-ethylbutanamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its anxiolytic properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzyl)-2-ethylbutanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. It also has a low risk of dependence and withdrawal, making it a safer alternative to other anxiolytic drugs. However, there are also some limitations to its use. N-(2-chlorobenzyl)-2-ethylbutanamide has a short half-life, which may make it difficult to maintain a consistent level of drug exposure in lab experiments. Additionally, its mechanism of action is not well understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-(2-chlorobenzyl)-2-ethylbutanamide. One area of interest is its potential use in treating other psychiatric disorders, such as depression and post-traumatic stress disorder (PTSD). There is also interest in exploring its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand its mechanism of action and to identify potential side effects and drug interactions.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-2-ethylbutanamide involves the reaction of 2-chlorobenzyl chloride with 2-ethylbutyric acid in the presence of a base, such as sodium hydroxide. The resulting product is then purified and crystallized to obtain pure N-(2-chlorobenzyl)-2-ethylbutanamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-2-ethylbutanamide has been extensively studied for its potential use in treating anxiety disorders, particularly generalized anxiety disorder (GAD). Clinical trials have shown that the drug is effective in reducing symptoms of anxiety, such as tension, nervousness, and restlessness. It has also been shown to have a low risk of dependence and withdrawal, making it a safer alternative to other anxiolytic drugs.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-10(4-2)13(16)15-9-11-7-5-6-8-12(11)14/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLIXPRGCMSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-ethylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5812847.png)

![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)



![N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5812887.png)

![3-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5812899.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)
![4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5812919.png)

